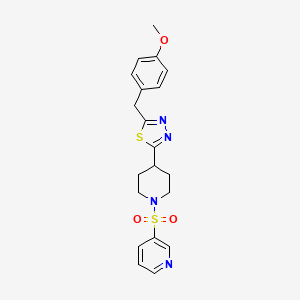

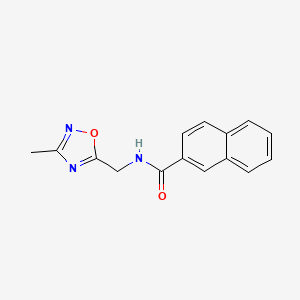

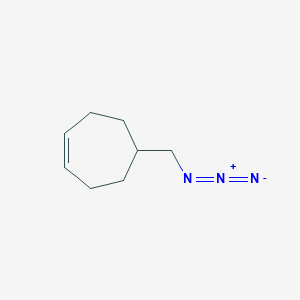

2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various derivatives of imidazo[2,1-b][1,3,4]thiadiazole has been explored in several studies. For instance, a series of 22 compounds with different substitutions on the imidazo[2,1-b][1,3,4]thiadiazole ring system were synthesized and evaluated for their cytotoxic activity against leukemia cell lines . Another study described the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its morpholinomethyl derivative, with a focus on the spectroscopic and crystal structure analysis of these compounds . Additionally, novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives were prepared and screened for antitubercular and antifungal activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques. For example, the crystal structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole was determined using X-ray crystallography, revealing intermolecular interactions that contribute to the formation of a supramolecular network . Similarly, the structure of a novel pyridine derivative was confirmed by 1H NMR, mass spectrometry, and X-ray single crystal diffraction .

Chemical Reactions Analysis

Several studies have reported on the chemical reactions involving thiadiazole derivatives. Nucleophilic substitution reactions were performed on bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole to yield various substituted derivatives, and the reduction of hydroxy and methoxy derivatives led to the formation of benzenetetraamine compounds . The reactivity of these thiadiazole derivatives under different conditions highlights their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and substituents. For instance, the electrochromic properties of a thiadiazolo[3,4-c]pyridine-based polymer were investigated, demonstrating its potential as a fast-switching green electrochromic material with a low bandgap . The binding affinity of pyrazolo[1,5-a]pyridine derivatives to dopamine receptors was also evaluated, indicating the influence of molecular structure on biological activity . Furthermore, a new series of thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and showed significant antimicrobial activity, which is a testament to their chemical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitubercular Activity

A study by Badiger et al. (2013) involved the synthesis of a series of Mannich bases incorporating the 1,3,4-thiadiazole moiety, closely related to the compound of interest. These compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv. The study highlighted the importance of the piperidine substitution, which was found to enhance the pharmacological activity significantly. This suggests that modifications on the thiadiazole core can influence biological activity, pointing towards its potential applications in developing antitubercular agents (Naveen P. Badiger & I. M. Khazi, 2013).

Antimicrobial Studies

Patel and Agravat (2009) synthesized new pyridine derivatives, including structures similar to the mentioned compound, and assessed their antimicrobial activity. The synthesized compounds demonstrated considerable antibacterial activity, indicating the potential of such derivatives in developing new antimicrobial agents. This study underscores the significance of structural modifications in enhancing biological activities and opens avenues for further research into the applications of such compounds in antimicrobial therapy (N. B. Patel & S. N. Agravat, 2009).

Antiproliferative and Antimicrobial Properties

Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds for their biological activities. Some of these compounds showed high DNA protective ability and strong antimicrobial activity against specific pathogens. Additionally, certain derivatives exhibited cytotoxicity against cancer cell lines, suggesting their potential use in cancer therapy. The study demonstrates the versatile applications of thiadiazole derivatives in both antimicrobial and anticancer strategies, highlighting the compound's relevance in scientific research (M. Gür et al., 2020).

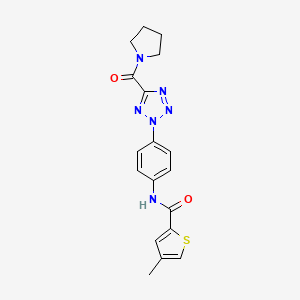

Mycobacterium tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrid analogues, targeting Mycobacterium tuberculosis GyrB ATPase. The study identified promising compounds with significant inhibitory activity against Mycobacterium tuberculosis, including a derivative similar to the compound of interest. These findings suggest potential applications of such derivatives as novel antituberculosis agents (V. U. Jeankumar et al., 2013).

Eigenschaften

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S2/c1-27-17-6-4-15(5-7-17)13-19-22-23-20(28-19)16-8-11-24(12-9-16)29(25,26)18-3-2-10-21-14-18/h2-7,10,14,16H,8-9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFHYIJDWFBHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2522235.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide](/img/structure/B2522238.png)

![ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate](/img/structure/B2522244.png)

![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2522249.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522255.png)